molecular formula C15H21N3O4S B4171543 N-({2-[(4-methoxyphenoxy)acetyl]hydrazino}carbonothioyl)pentanamide

N-({2-[(4-methoxyphenoxy)acetyl]hydrazino}carbonothioyl)pentanamide

Cat. No.: B4171543
M. Wt: 339.4 g/mol
InChI Key: JLRLUTZEYZFMTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-({2-[(4-methoxyphenoxy)acetyl]hydrazino}carbonothioyl)pentanamide, also known as MPTP, is a chemical compound that has been extensively studied for its potential use in scientific research. MPTP is a derivative of pentanamide and has been found to have significant effects on the biochemical and physiological processes of living organisms.

Scientific Research Applications

N-({2-[(4-methoxyphenoxy)acetyl]hydrazino}carbonothioyl)pentanamide has been extensively studied for its potential use in scientific research. It has been found to have a wide range of applications, including in the fields of neurology, pharmacology, and toxicology. This compound has been used to study the effects of dopamine depletion on the brain, as well as the mechanisms of action of drugs used to treat Parkinson's disease. It has also been used to study the effects of environmental toxins on the brain and the potential for neuroprotection.

Mechanism of Action

The mechanism of action of N-({2-[(4-methoxyphenoxy)acetyl]hydrazino}carbonothioyl)pentanamide involves its conversion to MPP+ by the enzyme monoamine oxidase B (MAO-B). MPP+ is then taken up by dopamine neurons in the brain, where it causes selective degeneration of these neurons. This process is similar to the degeneration of dopamine neurons that occurs in Parkinson's disease.
Biochemical and Physiological Effects:
This compound has been found to have significant biochemical and physiological effects on living organisms. It has been shown to cause selective degeneration of dopamine neurons in the brain, leading to Parkinson's-like symptoms in animals and humans. This compound has also been found to have effects on other neurotransmitter systems, including serotonin and norepinephrine.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-({2-[(4-methoxyphenoxy)acetyl]hydrazino}carbonothioyl)pentanamide in lab experiments is its ability to selectively target dopamine neurons in the brain. This makes it a useful tool for studying the effects of dopamine depletion on the brain and the mechanisms of action of drugs used to treat Parkinson's disease. However, there are also limitations to the use of this compound in lab experiments. It is a highly toxic compound and must be handled with care. Additionally, the effects of this compound on the brain may not fully replicate the effects of Parkinson's disease in humans.

Future Directions

There are many potential future directions for research on N-({2-[(4-methoxyphenoxy)acetyl]hydrazino}carbonothioyl)pentanamide. One area of focus is the development of new drugs that can protect dopamine neurons from the toxic effects of this compound and other environmental toxins. Another area of focus is the use of this compound in combination with other compounds to study the effects of multiple neurotransmitter systems on the brain. Finally, there is potential for the use of this compound in the development of new animal models of Parkinson's disease.

Properties

IUPAC Name

N-[[[2-(4-methoxyphenoxy)acetyl]amino]carbamothioyl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O4S/c1-3-4-5-13(19)16-15(23)18-17-14(20)10-22-12-8-6-11(21-2)7-9-12/h6-9H,3-5,10H2,1-2H3,(H,17,20)(H2,16,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLRLUTZEYZFMTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC(=S)NNC(=O)COC1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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